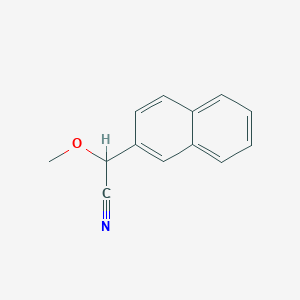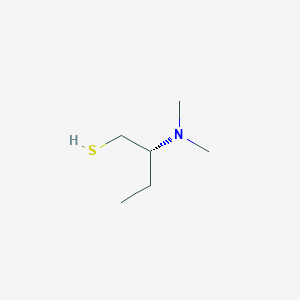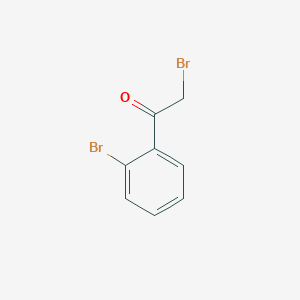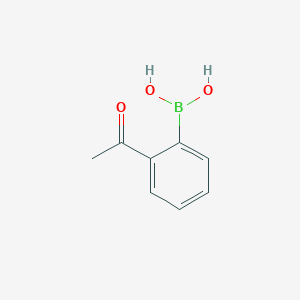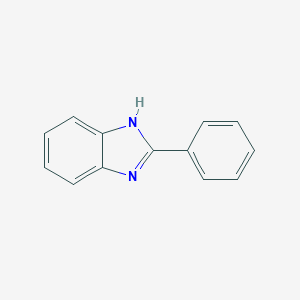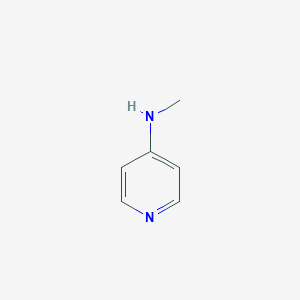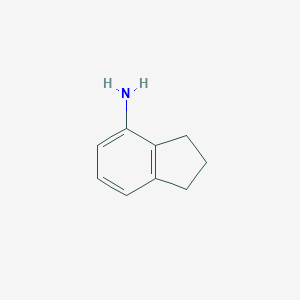
2,3-dihydro-1H-inden-4-amine
概要
説明
Synthesis Analysis
The synthesis of 2,3-dihydro-1H-inden-4-amine and related compounds involves multicomponent reactions that allow for the efficient construction of the indene skeleton with various substituents. A notable example is the palladium(0)-catalyzed regioselective and multicomponent synthesis of 1,2,3-trisubstituted 1H-indenes from available o-ethynylbenzaldehyde derivatives and organoboron reagents under palladium(0) catalysis. This method enables the combinatorial preparation of unsymmetrically substituted 1H-indenes, including indenamines, showcasing the versatility of this synthetic approach (Tsukamoto et al., 2007).
Molecular Structure Analysis
The molecular structure of compounds related to 2,3-dihydro-1H-inden-4-amine, such as the various synthesized indenamines, has been extensively characterized using techniques like X-ray diffraction analysis. These studies provide insights into the molecular geometry, confirming the presence of the indene core and the positioning of substituents, which significantly influence the compound's reactivity and properties (Xie Mei-hua, 2009).
Chemical Reactions and Properties
2,3-Dihydro-1H-inden-4-amine and its derivatives participate in various chemical reactions, demonstrating a wide range of reactivity due to the presence of the amine group and the indene core. For instance, the compound's ability to undergo dehydrative amidation in the presence of carboxylic acids under certain catalysts highlights its reactivity towards the formation of amide bonds, which is crucial for pharmaceutical and materials science applications (Ke Wang et al., 2018).
科学的研究の応用
-
Antimicrobial Applications
- Field: Microbiology
- Application: 2,3-dihydro-1H-inden-1-one derived fluorinated chalcone scaffolds have been studied for their antimicrobial properties .
- Method: The compounds were synthesized by Claisen-Schmidt condensation .
- Results: The study reported the antimicrobial properties of these compounds, but specific results were not provided in the summary .
-
Anti-inflammatory Applications
- Field: Pharmacology
- Application: Indole derivatives, which include 2,3-dihydro-1H-inden-4-amine, have been studied for their anti-inflammatory activities .
- Method: The compounds were tested against carrageenan-induced edema in albino rats .
- Results: The most effective compound of this series was found to be 4- (3- (1 H - indol-3-yl)-4, 5-dihydro-1 H -pyrazol-5-yl) phenol .
-
Solar Cell Applications
- Field: Material Science
- Application: Molecules with a central Naphthalene Di-Imide fragment, similar in structure to 2,3-dihydro-1H-inden-4-amine, have been explored for improving photovoltaic properties in organic solar cells.
- Method: The study involved the design and testing of new molecules.
- Results: This research contributes to the development of more efficient and sustainable energy sources.
-
Cancer Treatment Applications
- Field: Oncology
- Application: 4-((3-isopropoxy-2,3-dihydro-1H-inden-5-yl)-carbamoyl)benzoic acid, a derivative of 2,3-dihydro-1H-inden-4-amine, has been studied for its potential to induce the differentiation of NB4 cells .
- Method: The compound was tested for its binding affinity and its ability to induce cell differentiation .
- Results: The compound exhibited a great potential to induce the differentiation of NB4 cells (68.88% at 5 μM) .
-
Antiviral Applications
- Field: Virology
- Application: 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- Method: The compounds were tested for their inhibitory activity against influenza A and CoxB3 virus .
- Results: Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
-
Antibacterial Applications
- Field: Microbiology
- Application: (E)-2-(4-(trifluoromethyl)benzylidene)-2,3-dihydro-1H-inden-1-one (TFMBD-1) and (E)-2-(4-(trifluoromethoxy)benzylidene)-2,3-dihydro-1H-inden-1-one (TFMBD-2) were synthesized and studied for their in-vitro antibacterial and antifungal study .
- Method: The compounds were screened for their antibacterial activity against two Gram-negative bacteria, E. coli and P. vulgaris, as well as against two Gram-positive bacteria, S. aureus and B. subtilis, and antifungal activity was evaluated against A. niger and C. albicans .
- Results: The TFMBD-1 was revealed to be a more effective antibacterial and antifungal agent than TFMBD-2 .
-
Anti-HIV Applications
- Field: Virology
- Application: 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives were synthesized and screened for their anti-HIV activity against HIV-1 (IIIB) and HIV-2 (ROD) strains replication in acutely infected cells (MT-4) .
- Method: The compounds were tested for their binding affinity and their ability to inhibit the replication of HIV-1 (IIIB) and HIV-2 (ROD) strains in acutely infected cells (MT-4) .
- Results: The study reported the anti-HIV properties of these compounds, but specific results were not provided in the summary .
-
Antibacterial and Antifungal Applications
- Field: Microbiology
- Application: The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Method: The compounds were synthesized and tested for their antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Results: The study reported the antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic properties of these compounds, but specific results were not provided in the summary .
Safety And Hazards
将来の方向性
The future directions for “2,3-dihydro-1H-inden-4-amine” involve its use as an intermediate for the preparation of other disubstituted 1-(indolin-5-yl)methanamines, which may be of interest as substances with useful pharmacological properties . The biological potential of indole derivatives is also being explored .
特性
IUPAC Name |
2,3-dihydro-1H-inden-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c10-9-6-2-4-7-3-1-5-8(7)9/h2,4,6H,1,3,5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXTJLDXSGNEJIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30185975 | |
| Record name | Indan-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30185975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dihydro-1H-inden-4-amine | |
CAS RN |
32202-61-2 | |
| Record name | 4-Aminoindane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32202-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Aminoindan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032202612 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Indanamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76664 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Indan-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30185975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Indan-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.303 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-AMINOINDAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3XLG4R478F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


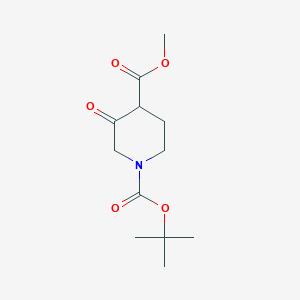
![4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde](/img/structure/B57501.png)
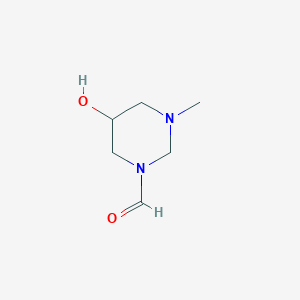
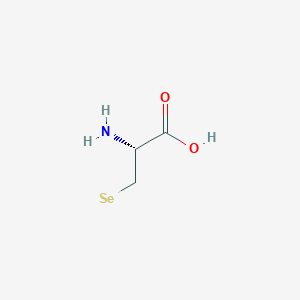
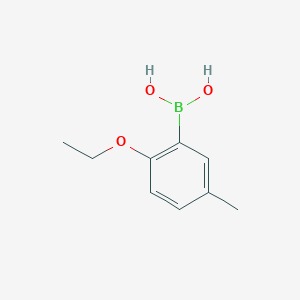
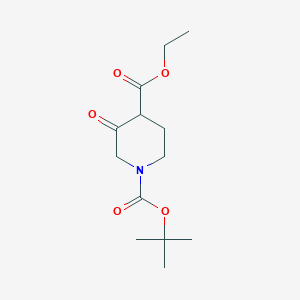
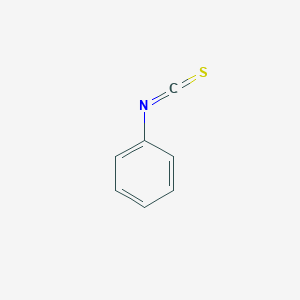
![3-([1,1'-Biphenyl]-4-yl)-1,2,3,4-tetrahydronaphthalen-1-ol](/img/structure/B57516.png)
